(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone
Description
Properties
IUPAC Name |
(6-propan-2-yloxypyridin-3-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-10(2)21-13-4-3-11(7-15-13)14(20)18-8-12(9-18)19-16-5-6-17-19/h3-7,10,12H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKVFPNGUSYWAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)N2CC(C2)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone are likely to be enzymes and receptors in the biological system. The triazole compounds, which this compound is a part of, are known to bind readily with a variety of enzymes and receptors, showing versatile biological activities.
Mode of Action
The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone interacts with its targets by forming a bond between the nitrogen of the amino group and the carbonyl carbon. This interaction results in changes in the target molecules, potentially altering their function.
Biochemical Pathways
The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone may affect various biochemical pathways. For instance, it may inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities, which are crucial in the regulation of neurotransmitters.
Pharmacokinetics
The pharmacokinetic properties of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone include its absorption, distribution, metabolism, and excretion (ADME). The compound is known for its high chemical stability, making it resistant to metabolic degradation. It also has a strong dipole moment, which can enhance its solubility and ability to interact with biomolecular targets, thus improving its bioavailability.
Result of Action
The molecular and cellular effects of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone’s action are likely to be diverse, given its potential to interact with various enzymes and receptors. For instance, its inhibition of AChE and BuChE activities could lead to an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone. For instance, its stability in both acidic and basic conditions enhances its versatility in different biological environments. Furthermore, its strong dipole moment and hydrogen bonding ability can influence its interaction with biomolecular targets in different environmental conditions.
Biological Activity
The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone is a novel synthetic organic molecule that has garnered attention for its potential biological activity. This compound features a unique combination of a triazole ring, an azetidine structure, and a pyridine moiety, which together may confer diverse pharmacological properties. This article provides a detailed overview of its biological activity, including synthesis, characterization, and research findings.
Molecular Characteristics
- Molecular Formula : C16H18N4O
- Molecular Weight : 286.34 g/mol
- InChI Key :
- SMILES Notation : C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)N4N=CC=N4
Physical Properties
The compound is typically characterized as a white to off-white solid with moderate solubility in organic solvents such as ethanol and methanol. It exhibits stability under standard laboratory conditions but may be sensitive to light and moisture.
Synthesis and Characterization
The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone often involves the following steps:
- Formation of the Triazole Ring : Achieved through click chemistry reactions between azides and alkynes.
- Azetidine Formation : Synthesized via cyclization reactions involving appropriate precursors.
- Final Coupling : The triazole-azetidine intermediate is coupled with the 6-isopropoxypyridine component under controlled conditions.
Characterization techniques include Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative activity against various human cancer cell lines. For instance:
- A study demonstrated that it effectively inhibits the growth of colon and lung cancer cells, suggesting its potential as an anticancer agent .
Antimicrobial Properties
In addition to its anticancer effects, the compound has shown promising antimicrobial activity against several bacterial and fungal strains. This property could make it suitable for further development as an antimicrobial agent .
The biological activity of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone may be attributed to its ability to form hydrogen bonds and π–π stacking interactions with biological targets due to the electron-rich triazole ring . These interactions may enhance its binding affinity to specific proteins involved in cancer proliferation or microbial resistance.
Toxicity and Safety
Limited studies have been conducted on the toxicological profile of this compound. However, preliminary data suggest low toxicity levels in both in vitro and in vivo models. Further research is necessary to fully understand its safety profile in clinical applications .
Applications in Research
The unique structural features of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone make it a valuable building block in medicinal chemistry:
- Drug Development : Its potential as an anticancer and antimicrobial agent positions it well for further development in drug discovery programs.
- Biological Studies : The compound can be utilized to investigate enzyme interactions and biological pathways relevant to disease mechanisms .
Current Research Trends
Recent studies continue to explore the biological implications of this compound. Researchers are focusing on:
- In-depth Mechanistic Studies : Understanding how the compound interacts with specific molecular targets.
- Structure–Activity Relationship (SAR) : Investigating how modifications to the molecular structure affect biological activity.
- Clinical Trials : Potential future studies may include clinical trials to assess efficacy and safety in human subjects.
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula: CHNO
- Molecular Weight: Approximately 297.36 g/mol
Structural Characteristics
The compound's structure allows for various interactions at the molecular level, making it a promising candidate for drug development. The triazole ring is known for its ability to form hydrogen bonds, while the azetidine and pyridine components contribute to the compound's overall stability and reactivity.
Anticancer Activity
Research has highlighted the potential of triazole-containing compounds in anticancer therapy. For instance, studies have shown that derivatives of triazole exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to inhibit proliferation and induce apoptosis in cancer cells, demonstrating promising results in vitro.
Case Study: In Vitro Anticancer Activity
A study involving similar triazole-containing hybrids reported that these compounds could effectively inhibit the growth of HCT116 colon cancer cells with an IC value significantly lower than that of traditional chemotherapeutics like cisplatin. This suggests that (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone may possess similar or enhanced anticancer properties.
Antimicrobial Properties
The 1,2,3-triazole scaffold has been extensively studied for its antimicrobial properties. Compounds containing this moiety have shown effectiveness against a variety of bacterial and fungal strains. The mechanism often involves interference with microbial cell wall synthesis or disruption of metabolic pathways.
Case Study: Antimicrobial Screening
In a comprehensive screening of triazole derivatives, several compounds demonstrated potent activity against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The incorporation of the azetidine and pyridine rings is believed to enhance the binding affinity to bacterial targets.
Neuroprotective Effects
Recent research has also indicated that 1,2,3-triazole derivatives can exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE) activity. This is particularly relevant for conditions such as Alzheimer's disease.
Case Study: Neuroprotective Activity
A study evaluating various triazole derivatives found that certain compounds significantly inhibited AChE activity, suggesting their potential use in treating neurodegenerative diseases. The unique structure of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone may contribute to this activity through enhanced bioavailability and stability.
Synthesis and Characterization
The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone typically involves multi-step reactions using click chemistry techniques to form the triazole ring. Characterization methods include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Mass Spectrometry (MS)
- Infrared (IR) Spectroscopy
These techniques confirm the identity and purity of the synthesized compound.
Chemical Reactions Analysis
Azetidine Ring Reactions
The azetidine nitrogen serves as a nucleophile, enabling substitution reactions. Key reactions include:
Nucleophilic Substitution
-
Mechanism : The azetidine nitrogen attacks electrophilic centers (e.g., alkyl halides, acyl chlorides) under basic conditions.
-
Conditions : Alkylating agents (e.g., methyl iodide) or acylating agents (e.g., acetic anhydride) with bases like NaOH or K₂CO₃.
-
Products : Alkylated or acylated azetidine derivatives.
-
Reference :
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| Alkylation | Alkyl halide, base | Alkylated azetidine derivative |
| Acylation | Acyl chloride, base | Acylated azetidine derivative |
Ketone Group Reactions
The methanone (ketone) group undergoes classic carbonyl chemistry:
Hydrolysis
-
Mechanism : Acidic or basic hydrolysis converts the ketone to a carboxylic acid or alcohol.
-
Conditions : HCl/H₂O or NaOH/H₂O.
-
Products : 6-isopropoxypyridin-3-yl)carboxylic acid (acidic conditions) or secondary alcohol (basic conditions).
-
Reference :
Reduction
-
Mechanism : Reduction of the ketone to a secondary alcohol.
-
Conditions : NaBH₄ or LiAlH₄ in dry ether.
-
Products : (6-isopropoxypyridin-3-yl)(azetidin-1-yl)methanol.
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| Hydrolysis | Acidic/Basic conditions | Carboxylic acid or alcohol |
| Reduction | NaBH₄ or LiAlH₄ | Secondary alcohol |
Triazole Ring Interactions
While the 1,2,3-triazole ring is typically stable, its reactivity can be modulated under specific conditions:
Electrophilic Substitution
-
Mechanism : Potential substitution at nitrogen or carbon atoms if activated.
-
Conditions : Electrophiles (e.g., nitro groups) with catalysts like H₂SO₄.
-
Products : Substituted triazole derivatives.
-
Note : Limited experimental data for this compound; extrapolated from triazole chemistry .
Cycloaddition Reactions
-
Mechanism : The triazole may participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) if conjugated to alkynes.
-
Conditions : CuSO₄, sodium ascorbate, alkyne.
-
Products : 1,4-disubstituted triazoles (if alkyne is present).
Synergistic Reactions
The combination of azetidine and triazole moieties may enable cascade reactions:
-
Example : Sequential nucleophilic substitution followed by acylation, forming bifunctional derivatives.
Key Structural and Mechanistic Insights
-
NMR and MS : Confirm regioselectivity and intermediate structures during reactions .
-
Kinetic Studies : Elucidate reaction mechanisms and rate-determining steps.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while protic solvents (e.g., H₂O) promote hydrolysis.
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared to structurally analogous molecules from the literature (Table 1), focusing on core scaffolds, substituents, and inferred properties.
Table 1: Structural and Functional Comparison
Key Observations:
Core Scaffold Differences :
- The azetidine core in the target compound and S727-1334 introduces greater ring strain and rigidity compared to piperazine (e.g., 8p, 10a) or pyrazole (Compound 8). This may improve metabolic stability but reduce conformational flexibility for target binding .
- Piperazine-based analogs (e.g., 8p) demonstrate validated antiparasitic activity, suggesting the azetidine core in the target compound could be explored for similar applications .
Triazole Substituent Impact: The 2H-1,2,3-triazol-2-yl group in the target compound differs from 1H-1,2,3-triazoles (e.g., 10a, S727-1334) in tautomerism and substitution patterns. The 2H tautomer may alter electronic properties and hydrogen-bonding capacity .
Pyridine Substituent Effects :
- The 6-isopropoxy group in the target compound enhances lipophilicity compared to polar groups like 2-hydroxy-6-methyl (S727-1334) or electron-withdrawing nitro groups (8p). This could improve membrane permeability but reduce aqueous solubility .
- Chloro or methyl groups in analogs (e.g., 8p, 11b) balance electronic effects and steric demands, suggesting the isopropoxy group’s bulk may require optimization for target engagement .
Synthetic Methodology: The target compound’s triazole moiety likely derives from copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for 1,4-disubstituted triazoles . However, its 2H-1,2,3-triazol-2-yl structure implies alternative synthesis routes, possibly via cyclization of pre-functionalized intermediates . In contrast, compounds like 8p and 10a utilize hydrazide-carbon disulfide condensations or Mitsunobu reactions for heterocycle formation .
Q & A
Q. What are the recommended synthetic routes for this compound?
Methodological Answer: The synthesis involves modular coupling of the azetidine-triazole and isopropoxypyridine moieties. Key steps include:
- Azetidine ring formation : Cyclization of propargylamines or strain-driven [2+2] cycloadditions to construct the azetidine core.
- Triazole incorporation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to install the 1,2,3-triazole group.
- Pyridine functionalization : Nucleophilic substitution (e.g., isopropoxy group introduction via alkoxylation of 6-chloropyridin-3-yl intermediates).
- Final coupling : Amide or ketone bond formation between the azetidine-triazole and pyridine subunits, using carbodiimide coupling agents (e.g., EDCI/HOBt).
Reference: Similar protocols for isopropoxypyridine derivatives achieved 96–99% yields using nucleophilic substitution and coupling reactions .
Q. How can the compound’s structure be confirmed experimentally?
Methodological Answer: Use a multi-technique approach:
- NMR spectroscopy :
- H NMR to confirm isopropoxy protons (δ 1.2–1.4 ppm, doublet) and triazole protons (δ 7.5–8.0 ppm).
- C NMR to identify carbonyl signals (δ 165–175 ppm) and azetidine carbons.
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks ([M+H]).
- X-ray crystallography : Resolve azetidine ring geometry and triazole-pyridine spatial orientation.
Reference: Spectroscopic validation of triazole-containing analogs employed H/C NMR and HRMS .
Advanced Research Questions
Q. What computational strategies optimize this compound’s bioactivity?
Methodological Answer:
- Molecular docking : Use software (e.g., Discovery Studio) to predict binding affinities with target proteins (e.g., kinases or antimicrobial targets).
- QSAR modeling : Correlate substituent effects (e.g., isopropoxy vs. methoxy groups) with activity using descriptors like logP or H-bonding capacity.
- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to assess reactivity and stability.
Reference: Molecular simulation tools like Discovery Studio have been applied to design heterocyclic analogs with optimized activity .
Q. How to evaluate its stability under varying experimental conditions?
Methodological Answer:
- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
- pH-dependent hydrolysis : Incubate in buffers (pH 1–12) and monitor degradation via HPLC at 24/48/72 hours.
- Light sensitivity : Expose to UV-vis light (300–800 nm) and track photodegradation products by LC-MS.
Reference: Stability studies on related azetidine derivatives highlighted pH 7–9 as optimal for storage .
Q. How to address contradictory data in biological assays?
Methodological Answer:
- Dose-response validation : Repeat assays with gradient concentrations (e.g., 0.1–100 μM) to confirm IC values.
- Off-target screening : Use panels (e.g., kinase profiling) to rule out nonspecific interactions.
- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid solvent interference.
Reference: Antimicrobial evaluations of triazole derivatives required dose-response validation to resolve false positives .
Q. What analytical methods validate purity for in vitro studies?
Methodological Answer:
- HPLC : Use a C18 column (ACN/water gradient) with UV detection at 254 nm; aim for ≥95% purity.
- Elemental analysis : Match experimental vs. theoretical C/H/N/O percentages (±0.4% tolerance).
- Karl Fischer titration : Quantify residual water (<0.2% w/w).
Reference: Purity validation for pyridine-triazole hybrids relied on HPLC and elemental analysis .
Q. How to design structure-activity relationship (SAR) studies?
Methodological Answer:
- Core modifications : Synthesize analogs with varied substituents (e.g., replacing isopropoxy with cyclopropoxy or methoxy groups).
- Bioisosteric replacement : Substitute triazole with imidazole or tetrazole to assess pharmacophore requirements.
- Pharmacokinetic profiling : Measure logD (octanol-water partition) and metabolic stability in liver microsomes.
Reference: SAR studies on triazolopyridines highlighted the critical role of the azetidine ring in bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
